6-(propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride
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Overview
Description
The compound “6-(propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride” is a complex organic molecule. It contains a tetrahydronaphthalene (also known as tetralin) backbone, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered ring . The “propan-2-yloxy” and “amine” functional groups are attached to this backbone .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the tetralin backbone, the introduction of the “propan-2-yloxy” group, and the attachment of the amine group . The exact methods would depend on the specific reactions used and the starting materials available .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography or NMR spectroscopy could be used to determine the exact structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions are carried out. The “propan-2-yloxy” and “amine” groups could potentially be involved in a variety of reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. These could include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .Mechanism of Action
Safety and Hazards
Future Directions
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-(propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride involves the reaction of 1,2,3,4-tetrahydronaphthalen-1-amine with propan-2-ol in the presence of an acid catalyst to form the intermediate 6-(propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-amine, which is then converted to the hydrochloride salt using hydrochloric acid.", "Starting Materials": [ "1,2,3,4-tetrahydronaphthalen-1-amine", "propan-2-ol", "acid catalyst", "hydrochloric acid" ], "Reaction": [ "Step 1: 1,2,3,4-tetrahydronaphthalen-1-amine is dissolved in propan-2-ol.", "Step 2: An acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is added to the reaction mixture.", "Step 3: The reaction mixture is heated under reflux for several hours.", "Step 4: The reaction mixture is cooled and the solvent is removed under reduced pressure.", "Step 5: The resulting crude product, 6-(propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-amine, is dissolved in hydrochloric acid.", "Step 6: The solution is filtered to remove any impurities.", "Step 7: The filtrate is concentrated under reduced pressure to yield the final product, 6-(propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride." ] } | |
CAS No. |
2639411-78-0 |
Molecular Formula |
C13H20ClNO |
Molecular Weight |
241.8 |
Purity |
95 |
Origin of Product |
United States |
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